Estrane-3,17-diol
Description
Estrane-3,17-diol is a steroid compound that belongs to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a significant compound in the field of biochemistry and pharmacology due to its role in various biological processes and its potential therapeutic applications.
Properties
IUPAC Name |
(3R,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11?,12-,13+,14-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKATSBSLLYTMH-BVVZXGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4[C@@H]3CC[C@H](C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965967 | |
| Record name | Estrane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-01-1 | |
| Record name | Estrane-3,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Di-Esterification and Selective Hydrolysis
A prominent method involves the sequential esterification of estrone derivatives followed by hydrolysis. For instance, 3,17-diacetoxy intermediates are synthesized by reacting estrane-3,17-diol with acetic anhydride in pyridine at 70°C for 30 minutes. The diacetate is subsequently hydrolyzed under basic conditions to yield the diol. This two-step process ensures high regioselectivity, as the 3-hydroxyl group is preferentially esterified due to steric and electronic factors.
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Esterification:
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React 55 parts of this compound with 28 parts of benzoyl chloride in benzene at 30°C for 12 hours.
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Purify the 3-benzoyloxy-17-hydroxy intermediate via silica gel chromatography.
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Acetylation:
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Treat the intermediate with 100 parts of acetic anhydride and 500 parts of pyridine at 70°C for 30 minutes.
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Hydrolysis:
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Hydrolyze the di-ester using aqueous sodium carbonate to yield this compound.
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This method achieves a 65–70% yield after purification, with the di-ester intermediates acting as protective groups to prevent over-oxidation.
Epoxide Ring-Opening Strategies
Trans-Diaxial Opening of 2,3-Epoxides
Epoxidation of Δ⁴-estrene derivatives followed by trans-diaxial ring-opening with reducing agents provides a stereocontrolled route to this compound. In one approach, 2β,3β-epoxyestr-4-ene-17-one is treated with lithium aluminum hydride (LiAlH₄) in anhydrous ether, resulting in the formation of the 3α,17α-diol via hydride attack at the less hindered epoxide carbon.
Key Observations:
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Deuterium-Labeling Studies: Substituting LiAlH₄ with lithium aluminum deuteride (LiAlD₄) introduces deuterium at the 2α position, confirming the stereochemical outcome of the reaction.
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Yield Optimization: Prolonged reflux (5 hours) and gradual warming to room temperature enhance conversion rates to >80% .
Heterocyclic Annelation and Subsequent Modification
Pyrazole and Triazole Annelation
Ring D-annelated estranes, such as estrane[17,16-c]pyrazoles, serve as intermediates for diol synthesis. For example, 3-methoxyestra-1,3,5(10)-triene-16,17-dione is condensed with methylhydrazine to form a pyrazole-fused intermediate, which is subsequently reduced to the diol.
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Condensation:
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Treat 3-methoxyestra-1,3,5(10)-triene-16,17-dione with methylhydrazine in ethanol under reflux.
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Reduction:
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Catalytically hydrogenate the pyrazole ring using Pd/C in THF to cleave the N–N bond.
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Demethylation:
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Remove the 3-methoxy group with BBr₃ in dichloromethane.
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This route offers 50–55% overall yield but requires meticulous control over hydrogenation conditions to avoid over-reduction.
Alternative Methods and Derivative Syntheses
Shapiro Reaction and Olefin Functionalization
The Shapiro reaction, involving the decomposition of tosylhydrazones, generates Δ¹⁶-estrane derivatives that are subsequently oxidized to diols. For instance, estrone-17-tosylhydrazone is treated with n-butyllithium to form a diene intermediate, which is oxidized with OsO₄ to yield the 3,17-diol.
Advantages:
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Stereoselectivity: Osmium tetroxide mediates syn-dihydroxylation, ensuring the 17α configuration.
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Scalability: Reactions are conducted at room temperature, minimizing energy costs.
Comparison of Methodologies and Optimization Considerations
Efficiency and Practicality
The table below contrasts key parameters of the discussed methods:
Critical Insights:
Chemical Reactions Analysis
Types of Reactions
Estrane-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the 17-position to form estrane-3,17-dione.
Reduction: Reduction reactions can occur at the A-ring and at C-3, leading to the formation of different diols.
Substitution: Substitution reactions can modify the hydroxyl groups at the 3 and 17 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Estrane-3,17-dione.
Reduction: Various estrane-3,17-diols and androstane-3,17-diols.
Substitution: Modified estrane derivatives with different functional groups.
Scientific Research Applications
Chemistry
Estrane-3,17-diol is widely utilized as a reference material in steroid profiling and analytical chemistry. Its structural properties make it essential for developing analytical methods to quantify steroid hormones in biological samples.
Biology
This compound is studied for its involvement in hormonal regulation and metabolic pathways. Research indicates that this compound interacts with estrogen receptors, influencing various physiological processes such as reproductive functions and bone density maintenance.
Medicine
This compound has been investigated for its therapeutic effects in treating hormone-related disorders, including certain types of cancers. Its ability to inhibit enzymes involved in estrogen metabolism positions it as a potential candidate for targeted cancer therapies.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of various compounds and serves as a standard in quality control processes. Its chemical properties facilitate the development of new drugs aimed at hormone-related conditions.
Hormonal Regulation
This compound plays a crucial role in regulating hormonal pathways through its interaction with estrogen receptors, leading to both genomic and non-genomic responses across different tissues.
Effects on Cancer
Research has demonstrated that this compound may influence cancer biology by inhibiting the activity of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is critical for converting estrone to estradiol—a process implicated in breast cancer progression.
Metabolic Pathways
In vitro studies have shown that this compound undergoes metabolic conversions in various organisms, highlighting its role in anabolic steroid metabolism.
Case Study 1: Anabolic Steroids
A study involving castrated horses administered with testosterone revealed low levels of this compound detected as a metabolite. This finding suggests its role as a minor metabolite in anabolic steroid metabolism and emphasizes the need for monitoring this compound in veterinary practices.
Case Study 2: Breast Cancer Research
In research evaluating the inhibition of 17β-HSD1 using modified estradiol derivatives, specific modifications enhanced inhibitory effects on breast cancer cell lines (T-47D). This indicates potential therapeutic applications for compounds related to this compound in cancer treatment.
Mechanism of Action
Estrane-3,17-diol exerts its effects by interacting with estrogen receptors in the body. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, modulating the transcription of target genes . This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health.
Comparison with Similar Compounds
Estrane-3,17-diol can be compared to other similar compounds such as:
Estrane-3,17-dione: A potent inhibitor of isomerase with a similar structure but different functional groups.
17α-Estradiol: A minor and weak endogenous steroidal estrogen related to 17β-estradiol, with lower estrogenic potency.
Estrone: Another estrogen with a similar structure but different biological activity and potency.
This compound is unique due to its specific hydroxylation pattern and its role in various biological processes, making it a valuable compound for research and therapeutic applications.
Biological Activity
Estrane-3,17-diol, also known as 5(10)-estrene-3β,17α-diol, is a steroid compound classified under estrogens and their derivatives. This compound has garnered significant attention in biological research due to its hormonal activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound has the chemical formula and is characterized by its ability to interact with estrogen receptors (ERs) in the body. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA. This interaction modulates the transcription of target genes involved in various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health .
Biological Activities
1. Hormonal Regulation:
this compound plays a crucial role in regulating hormonal pathways. Its interaction with estrogen receptors can lead to both genomic and non-genomic responses that influence cellular functions across different tissues.
2. Effects on Cancer:
Research indicates that this compound and related compounds may have implications in cancer biology. For instance, studies have shown that certain estrogen derivatives can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme critical for converting estrone (E1) to estradiol (E2), which is involved in breast cancer progression .
3. Metabolic Pathways:
this compound has been studied for its metabolic pathways in various organisms. In vitro studies using calf primary hepatocyte cultures have demonstrated the metabolic conversion of this compound into various metabolites, showcasing its potential role in anabolic steroid metabolism .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anabolic Steroids: A study involving castrated horses administered with testosterone revealed that low levels of this compound were detected as a metabolite. This suggests its role as a minor metabolite in anabolic steroid metabolism .
- Breast Cancer Research: In a study evaluating the inhibition of 17β-HSD1 using modified estradiol derivatives, it was found that certain modifications could enhance the inhibitory effects on breast cancer cell lines (T-47D), indicating a potential therapeutic application for compounds related to this compound .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can researchers detect and differentiate Estrane-3,17-diol isomers in biological samples?
- Methodology : Utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) with chemical ionization (CI) to separate and quantify isomers like 5α-estrane-3β,17α-diol and 5α-estrane-3α,17β-diol. Reference chromatographic retention times and fragmentation patterns for identification .
- Experimental Design : Include control samples spiked with known isomers to validate separation efficiency. Optimize derivatization protocols to enhance volatility and detection sensitivity .
Q. What is the significance of the Estrane-3β,17α-diol to 5(10)-estrene-3,17-diol ratio in doping control studies?
- Key Application : A ratio >1 in urine samples indicates potential nandrolone misuse. Design longitudinal studies to monitor this ratio post-administration (e.g., after 300 mg nandrolone laurate) .
- Data Interpretation : Use time-course graphs (e.g., plasma/urine concentration curves) to correlate metabolite ratios with pharmacokinetic phases. Validate findings against anti-doping thresholds .
Q. What are the optimal storage conditions for urine samples to preserve this compound metabolites?
- Protocol : Store samples at -20°C with pH stabilization (e.g., buffered to pH 5–7) to prevent metabolite degradation. Conduct stability tests under varying temperatures and durations to define detection windows .
Q. Which synthetic routes yield this compound, and how can byproducts be minimized?
- Synthesis Strategy : Use epoxide-opening reactions (e.g., this compound 5β,10β-epoxide diacetate hydrolysis) under controlled acidic conditions. Monitor acyl migration byproducts via thin-layer chromatography (TLC) and purify via recrystallization .
Advanced Research Questions
Q. How can bis-glucuronidated metabolites of this compound be identified and characterized?
- Analytical Approach : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to profile bis-glucuronides. Diagnostic patterns include neutral loss of glucuronic acid (176 Da) and fragment ions at m/z 113 and 85 .
- Validation : Compare urinary samples pre- and post-administration of 19-norandrostenediol to confirm metabolite presence. Use synthesized standards for retention time alignment .
Q. How can contradictions between observed metabolite levels and existing pharmacokinetic models be resolved?
- Data Analysis : Perform meta-analyses of published studies to identify variables (e.g., inter-individual metabolism differences, assay sensitivity). Replicate experiments under standardized conditions (e.g., fixed dosing, uniform sampling intervals) .
- Statistical Tools : Use mixed-effects models to account for covariates like age, sex, and enzyme activity. Cross-validate results using independent cohorts .
Q. What in silico methods predict this compound metabolites, and how are they experimentally validated?
- Computational Workflow : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to predict phase-I/II metabolites. Validate predictions via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
- Case Study : Predict hydroxylated metabolites of oxymesterone using software like Schrödinger’s ADMET Predictor, then confirm via CI-GC-MS/MS in human urine .
Q. How can the Athlete Biological Passport (ABP) enhance longitudinal monitoring of this compound in anti-doping programs?
- Integration : Incorporate steroid profiling modules to track deviations in urinary metabolites (e.g., 5α-estrane-3β,17α-diol) over time. Use adaptive thresholds adjusted for individual baselines .
- Challenges : Address confounding factors like endogenous steroid fluctuations in elite athletes via population-specific reference ranges .
Methodological Notes
- Instrumentation : Prioritize GC-MS/MS for isomer-specific analysis and LC-MS/MS for polar metabolites (e.g., glucuronides) .
- Ethical Compliance : Follow WADA guidelines for sample anonymization and data transparency. Reference protocols from anti-doping laboratories for reproducibility .
- Data Reporting : Include raw chromatograms, calibration curves, and statistical confidence intervals in publications to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
